molecular formula C18H18BrClN2O2 B10886453 [4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](3-chlorophenyl)methanone

[4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](3-chlorophenyl)methanone

Cat. No.: B10886453
M. Wt: 409.7 g/mol
InChI Key: FCRLKXCNUXGKRV-UHFFFAOYSA-N
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Description

4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a bromohydroxybenzyl group and a chlorophenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Bromohydroxybenzyl Intermediate: This step involves the bromination of 2-hydroxybenzyl alcohol using bromine in the presence of a suitable solvent like acetic acid.

    Piperazine Substitution: The bromohydroxybenzyl intermediate is then reacted with piperazine in a solvent such as ethanol under reflux conditions to form the [4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINE] intermediate.

    Formation of the Final Compound: The final step involves the reaction of the [4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINE] intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: is similar to other piperazine derivatives with substituted benzyl and benzoyl groups.

    4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: Similar structure but with a methyl group instead of a chlorine atom.

    4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: Similar structure but with the chlorine atom in a different position.

Uniqueness

The uniqueness of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the hydroxyl group, provides a unique combination of functional groups that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C18H18BrClN2O2

Molecular Weight

409.7 g/mol

IUPAC Name

[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H18BrClN2O2/c19-15-4-5-17(23)14(10-15)12-21-6-8-22(9-7-21)18(24)13-2-1-3-16(20)11-13/h1-5,10-11,23H,6-9,12H2

InChI Key

FCRLKXCNUXGKRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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